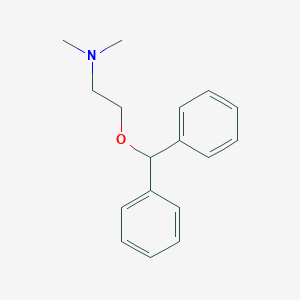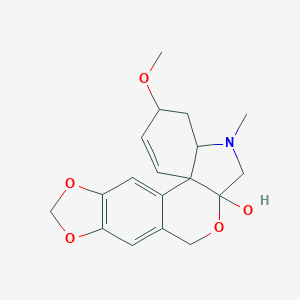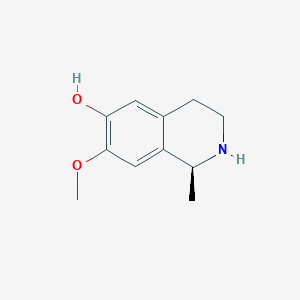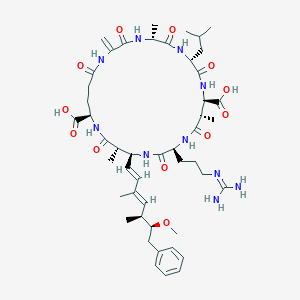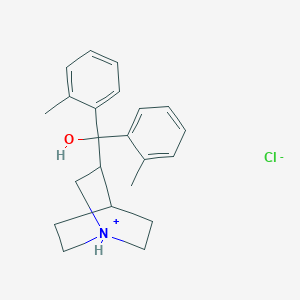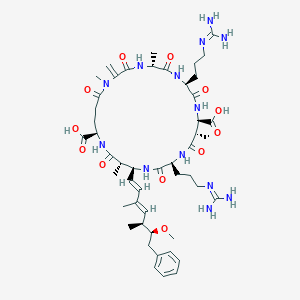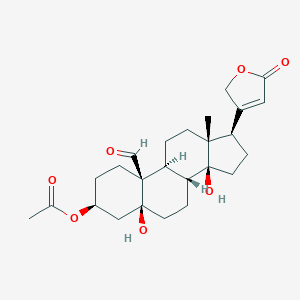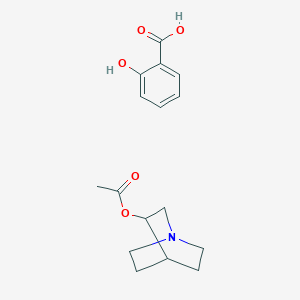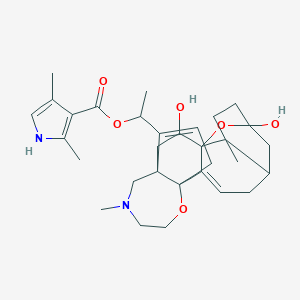
バトラコトキシン
概要
説明
Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid found in certain species of beetles, birds, and frogs. The name is derived from the Greek word “βάτραχος” (bátrachos), meaning frog . This compound is known for its high toxicity, being one of the most lethal natural toxins. It is primarily found in the skin of poison-dart frogs, such as Phyllobates aurotaenia, and is used by indigenous people to poison dart tips .
作用機序
Target of Action
Batrachotoxin (BTX) is a potent neurotoxic steroidal alkaloid . The primary target of BTX is the voltage-gated sodium channels in nerve and muscle cells . These channels play a crucial role in the generation and propagation of action potentials, which are the electrical signals that enable communication between different parts of a neuron and between neurons .
Mode of Action
BTX binds to these sodium channels and induces a conformational change . This binding is irreversible and forces the sodium channels to remain open . As a result, the channels are unable to close, leading to a continuous influx of sodium ions . This disrupts the normal ion balance across the cell membrane, altering the membrane potential .
Biochemical Pathways
The continuous influx of sodium ions disrupts the resting membrane potential of the nerve cells, preventing them from returning to their resting state . This results in a sustained depolarization, which inhibits the generation of action potentials . Consequently, the electrical signals in the neurons are blocked, disrupting the normal functioning of the nervous system .
Pharmacokinetics
Given its lipid-soluble nature, it can be inferred that btx can easily cross biological membranes, suggesting a potentially wide distribution in the body .
Result of Action
The ultimate result of BTX’s action is paralysis and death . By forcing sodium channels to remain open, BTX prevents nerve cells from transmitting signals, leading to a loss of muscle control and eventual paralysis . This includes the muscles involved in vital functions such as breathing and heartbeat, leading to death .
Action Environment
The action of BTX can be influenced by various environmental factors. For instance, certain species that produce or come into contact with BTX, such as some frogs and birds, have evolved resistance mechanisms to avoid self-intoxication . These mechanisms can involve alterations in the sodium channels that reduce BTX’s binding affinity . Understanding these resistance mechanisms can provide valuable insights into the action of BTX and potential strategies for counteracting its effects .
科学的研究の応用
Batrachotoxin is a valuable tool in scientific research due to its ability to specifically stabilize voltage-gated sodium channels in an active, open form. This property makes it essential for studying ion transport and the function of sodium channels in nerve cells . Additionally, batrachotoxin is used in pharmacological research to investigate the effects of sodium channel modulators and to develop new drugs for conditions such as epilepsy and cardiac arrhythmias .
生化学分析
Biochemical Properties
Batrachotoxin plays a significant role in biochemical reactions. It targets sodium channels, which are crucial for the transmission of nerve impulses . The toxin binds to these channels, altering their function and leading to a series of biochemical reactions .
Cellular Effects
Batrachotoxin has profound effects on various types of cells and cellular processes. It influences cell function by altering the activity of sodium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Batrachotoxin involves its binding to sodium channels. This binding interaction leads to the modification of ionic conductance of excitable membranes . It inhibits sustained repetitive firing, which appears to arise from action at the sodium channel .
Dosage Effects in Animal Models
The effects of Batrachotoxin vary with different dosages in animal models. High doses of the toxin can be lethal, as evidenced by its extremely low LD50 in mice .
Metabolic Pathways
Batrachotoxin is involved in several metabolic pathways due to its interaction with sodium channels. These channels play a crucial role in the regulation of cellular metabolism .
Transport and Distribution
Given its potent effects on sodium channels, it is likely that the toxin can diffuse across cell membranes and affect cells throughout the body .
Subcellular Localization
Its primary target, the sodium channel, is located in the cell membrane . Therefore, it is likely that the toxin localizes to this area to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of batrachotoxin is highly complex due to its intricate structure. One notable method involves the enantioselective total synthesis of batrachotoxinin A, a precursor to batrachotoxin. This synthesis includes a key photoredox coupling reaction and subsequent local-desymmetrization operations . Another method, developed by Justin Du Bois, involves a 24-step synthesis using a radical cascade reaction .
Industrial Production Methods: Due to the complexity and high toxicity of batrachotoxin, industrial production is not common. The compound is typically obtained through extraction from natural sources, such as the skin of poison-dart frogs. the limited availability of these frogs and the ethical concerns surrounding their use make large-scale production challenging .
化学反応の分析
Types of Reactions: Batrachotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high oxidation level makes it a challenging target for synthetic chemists .
Common Reagents and Conditions:
Oxidation: Singlet oxygen ene reactions are used to introduce hydroxyl groups at specific positions.
Reduction: Reductive amination and acylation are employed to construct specific ring systems.
Substitution: Radical cascade reactions are used to form complex ring structures.
Major Products: The major products formed from these reactions include various batrachotoxin analogs, which are used to study ion transport and voltage-gated sodium channels .
類似化合物との比較
- Isobatrachotoxin
- Pseudobatrachotoxin
- Batrachotoxinin A
Comparison: Batrachotoxin is unique among these compounds due to its high potency and specific action on sodium channels. While isobatrachotoxin and pseudobatrachotoxin share similar structures, they are less potent and have slightly different effects on sodium channel gating . Batrachotoxinin A, a precursor to batrachotoxin, is significantly less toxic but can be converted to batrachotoxin through specific chemical reactions .
Batrachotoxin’s unique ability to irreversibly open sodium channels makes it a critical tool in neurophysiological research and a subject of interest for developing new pharmacological agents .
特性
CAS番号 |
23509-16-2 |
|---|---|
分子式 |
C31H42N2O6 |
分子量 |
538.7 g/mol |
IUPAC名 |
1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
ISNYUQWBWALXEY-XIPFQYRHSA-N |
SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
異性体SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C |
正規SMILES |
CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C |
Color/Form |
Noncrystal |
Key on ui other cas no. |
23509-16-2 |
純度 |
90 % |
溶解性 |
In water, 2.8 mg/L at 25 °C (est) |
同義語 |
Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate) |
蒸気圧 |
7.49X10-16 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


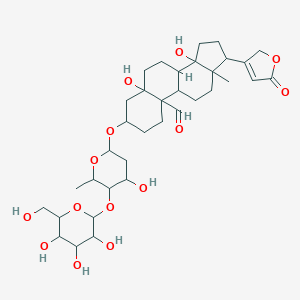
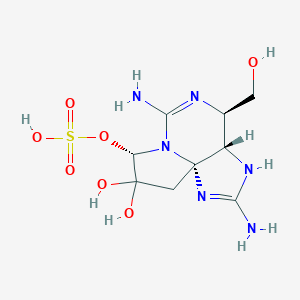
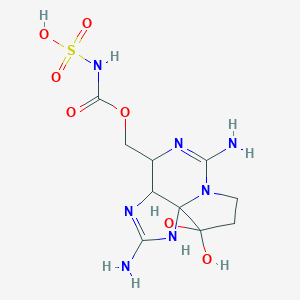
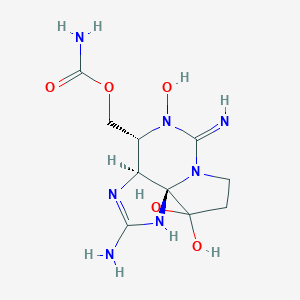
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
